2-amino-8-(4-amino-1-oxido-2H-quinolin-1-ium-1-yl)-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one
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Overview
Description
2-amino-8-(4-amino-1-oxido-2H-quinolin-1-ium-1-yl)-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one is a complex organic compound with a unique structure that combines elements of quinoline and purine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-8-(4-amino-1-oxido-2H-quinolin-1-ium-1-yl)-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one typically involves multiple steps, starting with the preparation of the quinoline and purine precursors. The quinoline precursor can be synthesized through the Skraup synthesis, which involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent . The purine precursor can be synthesized through a series of reactions involving the condensation of guanine with ribose .
Industrial Production Methods
Industrial production of this compound may involve the optimization of the synthetic routes to increase yield and reduce costs. This can include the use of more efficient catalysts, improved reaction conditions, and the development of continuous flow processes to scale up production.
Chemical Reactions Analysis
Types of Reactions
2-amino-8-(4-amino-1-oxido-2H-quinolin-1-ium-1-yl)-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Reduction: Reduction can be achieved using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at the amino or hydroxyl groups using reagents such as halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce reduced quinoline derivatives .
Scientific Research Applications
2-amino-8-(4-amino-1-oxido-2H-quinolin-1-ium-1-yl)-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biological processes and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-amino-8-(4-amino-1-oxido-2H-quinolin-1-ium-1-yl)-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes and receptors, modulating their activity and affecting various cellular processes . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Quinoline: A simpler compound with a similar quinoline structure.
Purine: A fundamental building block of nucleic acids with a similar purine structure.
Chloroquine: A quinoline derivative used as an antimalarial drug.
Uniqueness
2-amino-8-(4-amino-1-oxido-2H-quinolin-1-ium-1-yl)-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one is unique due to its combined quinoline and purine structures, which confer distinct chemical and biological properties. This combination allows for a wide range of applications and interactions that are not possible with simpler compounds .
Properties
CAS No. |
80038-04-6 |
---|---|
Molecular Formula |
C19H21N7O5 |
Molecular Weight |
427.4 g/mol |
IUPAC Name |
2-amino-8-(4-amino-1-oxido-2H-quinolin-1-ium-1-yl)-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one |
InChI |
InChI=1S/C19H21N7O5/c20-10-5-6-26(30,11-4-2-1-3-9(10)11)19-22-15-16(23-18(21)24-17(15)29)25(19)14-7-12(28)13(8-27)31-14/h1-5,12-14,27-28H,6-8,20H2,(H3,21,23,24,29)/t12-,13+,14+,26?/m0/s1 |
InChI Key |
FWZAPBUJXNZPES-LQHRCAOOSA-N |
Isomeric SMILES |
C1C=C(C2=CC=CC=C2[N+]1(C3=NC4=C(N3[C@H]5C[C@@H]([C@H](O5)CO)O)N=C(NC4=O)N)[O-])N |
Canonical SMILES |
C1C=C(C2=CC=CC=C2[N+]1(C3=NC4=C(N3C5CC(C(O5)CO)O)N=C(NC4=O)N)[O-])N |
Origin of Product |
United States |
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